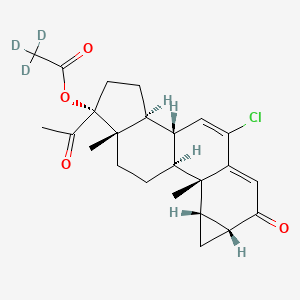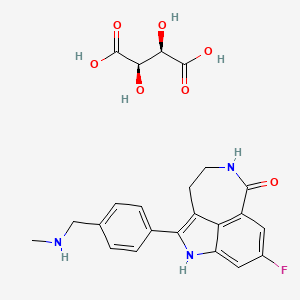
Rucaparib (Tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rucaparib (Tartrate) is an oral small-molecule poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . This compound is marketed under the brand name Rubraca™ and is developed by Clovis Oncology, Inc .
準備方法
The synthesis of Rucaparib involves several steps, including the use of ether solvents such as diethyl ether, ethyl tert-butyl ether, and tetrahydrofuran . One of the key methods involves a cyanide-catalyzed imino-Stetter reaction, which is highly reliable for constructing the tetra-substituted indole derivative with the correct regioselectivity . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
化学反応の分析
Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and water . Major products formed from these reactions are typically degradation impurities, which are identified and quantified using high-performance liquid chromatography (HPLC) . Oxidative, basic, and acidic stress conditions significantly impact the degradation of Rucaparib compared to thermal and photolysis conditions .
科学的研究の応用
Rucaparib has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of poly(ADP-ribose) polymerase inhibition. In biology, it helps in understanding DNA repair mechanisms. In medicine, Rucaparib is used to treat recurrent ovarian cancer and metastatic castration-resistant prostate cancer . It is also being evaluated for its efficacy and safety in treating locally advanced or metastatic urothelial carcinoma . In the industry, Rucaparib is used in the development of new cancer therapies.
作用機序
Rucaparib exerts its effects by inhibiting poly(ADP-ribose) polymerase enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair by activating DNA damage response pathways such as base excision repair . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .
類似化合物との比較
Rucaparib is often compared with other poly(ADP-ribose) polymerase inhibitors such as talazoparib and niraparib . While all these compounds inhibit poly(ADP-ribose) polymerase enzymes, Rucaparib is unique in its binding properties and efficacy in treating specific types of cancer . Talazoparib, for instance, has similar binding properties but differs in its cytotoxicity and clinical applications .
特性
分子式 |
C23H24FN3O7 |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
QDEYOHBAURMWHP-LREBCSMRSA-N |
異性体SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
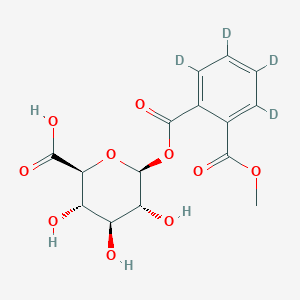

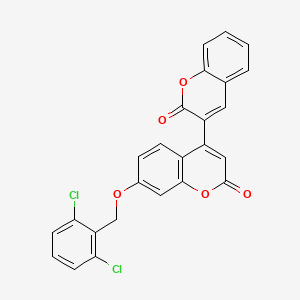
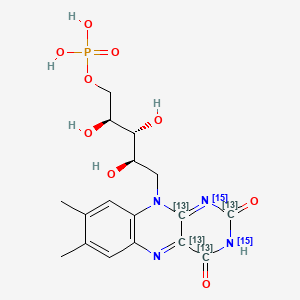
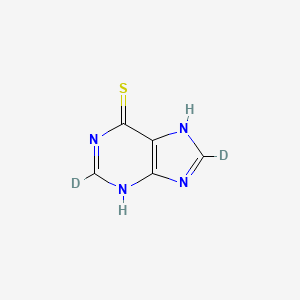
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
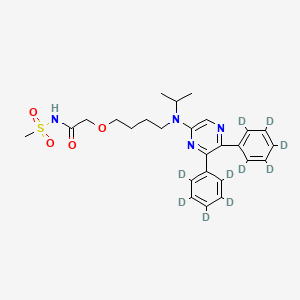
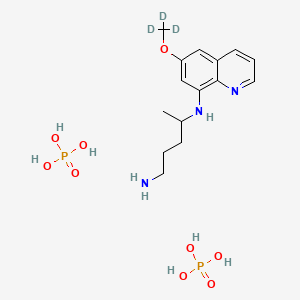
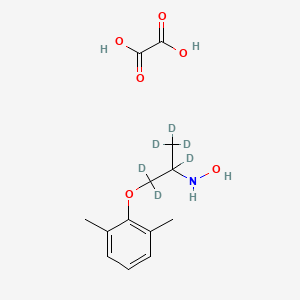

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
